Elevated Lipophilicity vs. Shorter-Chain Analogs
The target compound exhibits a significantly higher predicted partition coefficient (LogP) of 4.02 compared to its 2-methoxy analog (estimated LogP ~1.5-2.0) and 2-isopropoxy analog (LogP ~3.1). This quantifiable difference in lipophilicity is a key parameter for optimizing membrane permeability and solubility in drug discovery programs [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.02 |
| Comparator Or Baseline | 5-Bromo-2-methoxypyridine (estimated LogP ~1.5-2.0) and 5-Bromo-2-isopropoxypyridine (estimated LogP ~3.1) |
| Quantified Difference | Target compound is >2 LogP units higher than the 2-methoxy analog and ~0.9 units higher than the 2-isopropoxy analog. |
| Conditions | Computational prediction using standard algorithms (e.g., XLogP3) [1]. Context provided by known LogP trends for alkoxy chain elongation . |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can be a critical selection criterion for projects targeting intracellular or CNS-penetrant compounds where membrane permeability is paramount.
- [1] ChemSrc. 1250612-04-4 (5-Bromo-2-sec-butoxypyridine). View Source
